4-ethyl-3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-ethyl-3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one involves multiple steps, each requiring specific reagents and conditions:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring is typically formed via a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Sulfonylation: The sulfonyl group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Final Assembly: The final compound is assembled by linking the triazole, piperidine, and thiophene rings through appropriate condensation or coupling reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the triazole ring, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme activities, receptor binding, and cellular pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, making this compound a promising candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activities and affecting cellular pathways. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their functions. The piperidine ring may enhance the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with broad biological activities.
Piperidine: A common structural motif in many pharmaceuticals.
Thiophene: A sulfur-containing heterocycle with diverse chemical properties.
Uniqueness
The uniqueness of 4-ethyl-3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial development.
Properties
IUPAC Name |
4-ethyl-5-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S2/c1-4-15-6-7-16(27-15)28(24,25)20-10-8-14(9-11-20)17-19-22(12-13-26-3)18(23)21(17)5-2/h6-7,14H,4-5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUXSOLKMACWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3CC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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